N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14(11-17-13-27-21-6-4-3-5-19(17)21)23-28(24,25)18-9-7-16(8-10-18)20-12-26-15(2)22-20/h3-10,12-14,23H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWVLEQKXXTHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C)CC3=CSC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 412.52 g/mol. It features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor effects. The presence of the benzo[b]thiophene and methyloxazole moieties suggests potential applications in pharmaceuticals.
Biological Activities
1. Antimicrobial Activity
Sulfonamide derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
Studies have shown that benzothiophene derivatives can act as effective anticancer agents. The structural characteristics of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
The compound's sulfonamide group has been associated with anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction: The benzothiophene moiety may interact with various receptors, potentially modulating their activity and leading to therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production | , |
Notable Research Findings
- Antitumor Activity: A study highlighted that compounds structurally similar to this compound demonstrated micromolar affinity toward cancer cell lines, suggesting significant anticancer potential .
- Mechanistic Insights: Research utilizing docking studies has provided insights into the binding affinities of this compound with various biological targets, indicating its potential as a lead compound for drug development .
Scientific Research Applications
Antidepressant Properties
Research has indicated that compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exhibit potential antidepressant activity. A study on related derivatives demonstrated high affinity for serotonin receptors (5-HT1A), suggesting that modifications to the benzothiophene structure can enhance their efficacy as antidepressants .
Anticancer Activity
Benzothiophene derivatives have been extensively studied for their anticancer properties. A notable case study involved a series of synthesized compounds that displayed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. One particular analogue showed an IC50 value of 16.19 μM against HCT-116, highlighting the potential of these compounds in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives have also been explored. Compounds with similar structures have shown effectiveness in reducing inflammation markers in various in vitro models, suggesting that this compound may possess similar effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies provide insights into how modifications to the chemical structure influence biological activity. For instance, variations in the substituents on the benzothiophene ring can significantly impact receptor affinity and selectivity, which is crucial for developing targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structure can be compared to other benzenesulfonamide derivatives with heterocyclic substituents:
- Unlike Compounds 11 and 18 , which feature indole and pyrimidine groups, the target compound’s 2-methyloxazole may reduce steric hindrance while maintaining hydrogen-bonding capacity.
Computational and Crystallographic Insights
- Noncovalent Interactions: The oxazole and sulfonamide groups may participate in hydrogen bonding (e.g., with protein targets), as seen in similar sulfonamides .
- Crystallography : Programs like SHELX could resolve its crystal structure, comparing packing efficiency to halogenated analogs (e.g., Compounds 7–9 ).
Preparation Methods
Synthetic Routes for Core Components
Synthesis of Benzo[b]thiophen-3-ylpropan-2-amine
The benzo[b]thiophene intermediate is synthesized via palladium-catalyzed cross-coupling or decarboxylative alkylation:
Method A: Palladium-Mediated Coupling (US9206169B2)
- Step 1 : React 4-bromobenzo[b]thiophene with piperazine in toluene using tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) and BINAP ligand.
- Step 2 : Deprotection of the piperazine group using HCl in dioxane.
Method B: Grignard Addition (PMC6268179)
Coupling Strategies for Final Assembly
Sulfonamide Bond Formation
Coupling the benzo[b]thiophen-3-ylpropan-2-amine with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride:
Reaction Optimization Data
Table 1: Comparative Analysis of Coupling Methods
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation
Byproduct Formation
Q & A
Q. What are the common synthetic routes for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Coupling of benzo[b]thiophene and oxazole precursors : Reactions often require palladium catalysts (e.g., Pd/C) under hydrogenation conditions to form intermediates .
- Sulfonamide bond formation : Utilizing sulfonyl chlorides and amines in polar aprotic solvents (e.g., DCM or acetonitrile) with bases like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is critical for isolating high-purity products (>95%) . Key factors affecting yield include temperature control (e.g., reflux at 80–90°C) and stoichiometric ratios of reagents, particularly in coupling steps .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions and confirm sulfonamide linkage via characteristic chemical shifts (e.g., sulfonyl group protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., observed vs. calculated mass error < 2 ppm) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1145 cm) .
- X-ray Crystallography : Resolves crystal structure details, such as bond angles and packing interactions, for unambiguous confirmation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining high enantiomeric purity?
- Flow Chemistry : Continuous flow systems reduce side reactions and enhance reproducibility by precisely controlling residence time and temperature gradients .
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., catalyst loading, solvent ratio) to maximize yield .
- Chiral Resolution : Use chiral stationary phases in HPLC or enzymatic resolution to isolate enantiomers, as racemic mixtures are common in sulfonamide syntheses .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar sulfonamide derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methyloxazole with morpholinosulfonyl groups) to assess impact on bioactivity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like carbonic anhydrase, explaining discrepancies in inhibitory potency .
- In Vitro Validation : Compare IC values across standardized assays (e.g., enzyme inhibition assays under identical pH and temperature conditions) .
Q. How does the electronic environment of the benzo[b]thiophene moiety influence the compound’s reactivity in substitution reactions?
- Electron-Donating Effects : The thiophene ring’s electron-rich nature directs electrophilic substitution to the 3-position, favoring regioselective modifications .
- Steric Hindrance : Bulky substituents on the propan-2-yl group reduce reactivity in nucleophilic aromatic substitution, necessitating catalysts like CuI for Ullmann-type couplings .
- Spectroscopic Probes : UV-Vis spectroscopy tracks charge-transfer interactions between the thiophene ring and electron-deficient sulfonamide groups .
Q. What in silico methods are employed to predict the binding affinity of this compound with potential enzymatic targets?
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to evaluate binding free energies .
- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with His64 in carbonic anhydrase IX) using tools like Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize candidates for in vivo testing .
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
- Synthetic Troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates (e.g., sulfonyl chlorides) and ensure inert reaction atmospheres (N/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
